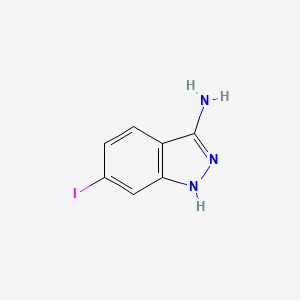

6-iodo-1H-indazol-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-iodo-1H-indazol-3-amine is a chemical compound with the molecular formula C7H6IN3. It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 6th position and an amine group at the 3rd position makes this compound unique and of interest in various fields of research.

Aplicaciones Científicas De Investigación

6-iodo-1H-indazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or electronic components.

Mecanismo De Acción

Target of Action

The primary target of 6-Iodo-1H-Indazol-3-Amine is the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis, a process that is often disrupted in cancer cells .

Mode of Action

6-Iodo-1H-Indazol-3-Amine interacts with its targets by inhibiting their activity . This inhibition affects apoptosis and cell cycle, possibly leading to the death of cancer cells .

Biochemical Pathways

The compound affects the p53/MDM2 pathway . This pathway is involved in cell cycle regulation and apoptosis, and its disruption can lead to uncontrolled cell growth, a hallmark of cancer .

Result of Action

The compound exhibits promising inhibitory effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . Specifically, it has shown a significant inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, it has shown great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .

Action Environment

The action environment of 6-Iodo-1H-Indazol-3-Amine is primarily the intracellular space of cancer cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-1H-indazol-3-amine typically involves the iodination of 1H-indazole-3-ylamine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 6-iodo-1H-indazol-3-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-iodo-1H-indazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1H-indazol-3-ylamine, while a Suzuki coupling reaction could produce a biaryl derivative.

Comparación Con Compuestos Similares

Similar Compounds

1H-indazole-3-ylamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

6-Bromo-1H-indazol-3-ylamine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

6-Chloro-1H-indazol-3-ylamine: Contains a chlorine atom, which also influences its chemical and biological properties.

Uniqueness

The presence of the iodine atom in 6-iodo-1H-indazol-3-amine makes it more reactive in nucleophilic substitution reactions compared to its bromo or chloro counterparts. This can be advantageous in the synthesis of complex molecules. Additionally, the iodine atom can enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.

Actividad Biológica

6-Iodo-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

6-Iodo-1H-indazol-3-amine is characterized by the presence of an iodine atom, which enhances its reactivity in nucleophilic substitution reactions compared to other halogenated indazole derivatives. The molecular formula is C7H6N4I, with a molecular weight of 246.05 g/mol.

The primary mechanism through which 6-iodo-1H-indazol-3-amine exerts its biological effects involves the modulation of key signaling pathways related to cancer cell proliferation and apoptosis. Notably, it interacts with:

- Bcl2 family members : These proteins are crucial regulators of apoptosis. Inhibition of anti-apoptotic members like Bcl-2 promotes cell death.

- p53/MDM2 pathway : This pathway plays a pivotal role in cell cycle regulation and apoptosis. Inhibition of MDM2 can lead to stabilization and activation of p53, enhancing its tumor-suppressing functions.

Biological Activity and Efficacy

Numerous studies have evaluated the efficacy of 6-iodo-1H-indazol-3-amine against various cancer cell lines. A summary of key findings is presented in the table below:

Study on K562 Cell Line

A study conducted on the K562 cell line demonstrated that treatment with 6-iodo-1H-indazol-3-amine resulted in a dose-dependent increase in apoptosis rates. Specifically, treatment with concentrations of 10 µM, 12 µM, and 14 µM led to total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively. Western blot analysis revealed that this compound significantly reduced Bcl-2 levels while increasing Bax levels, indicating a shift towards pro-apoptotic signaling .

Study on Cell Cycle Analysis

In another experiment assessing the effects on cell cycle distribution, K562 cells treated with varying concentrations showed an increased population in the G0/G1 phase from 29.4% (control) to 41.1% at the highest concentration tested (14 µM). This suggests that 6-iodo-1H-indazol-3-amines can effectively halt cell cycle progression, contributing to its antitumor activity .

Propiedades

IUPAC Name |

6-iodo-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOVGSLRWICSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.